molecular formula C4H6N2OS B8089842 3-methyl-2-sulfanyl-4H-imidazol-5-one

3-methyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B8089842
M. Wt: 130.17 g/mol
InChI Key: MOKGHQUWPQTSDM-UHFFFAOYSA-N
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Description

3-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound featuring a five-membered imidazolone ring with a methyl group at position 3, a sulfanyl (thiol) group at position 2, and a ketone at position 5 (Figure 1). The "4H" designation indicates partial unsaturation, with hydrogen at position 4, making it a dihydroimidazolone derivative. This compound belongs to a broader class of imidazolones, which are pivotal in medicinal chemistry due to their diverse biological activities and structural versatility .

The starting materials, such as 2-thioxo-imidazolidin-4-ones, are often prepared via condensation reactions under microwave irradiation .

Properties

IUPAC Name

3-methyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGHQUWPQTSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to ensure high yield and purity.

Chemical Reactions Analysis

3-methyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosgene and imidazole . For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions results in the formation of the compound . The major products formed from these reactions include imidazolium chloride and other related compounds.

Scientific Research Applications

3-methyl-2-sulfanyl-4H-imidazol-5-one is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the structural elucidation and characterization of synthetic and natural products using electrospray ionization mass spectrometry . In biology and medicine, it is used in the development of vaccines and other biopharmaceutical applications . The compound’s unique properties make it valuable for various analytical and diagnostic purposes.

Mechanism of Action

The mechanism of action of 3-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, in the context of mass spectrometry, the compound undergoes collision-induced dissociation (CID) to unveil structural details of metabolites and lipids . This process is crucial for understanding the compound’s effects at the molecular level.

Comparison with Similar Compounds

Core Structural Variations

The imidazolone core is conserved across analogues, but substituent positions and functional groups differ significantly (Table 1).

Table 1: Structural Comparison of 3-Methyl-2-sulfanyl-4H-imidazol-5-one and Analogues

Compound Name Substituent Position 2 Substituent Position 3 Position 1 Substituent Core Structure
This compound Sulfanyl Methyl H 4H-imidazol-5-one
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Sulfanyl H Cycloheptyl 4,5-dihydro-1H-imidazol-5-one
2-(Methylthio)-1H-imidazol-5(4H)-one Methylthio H H (variable alkyl) 1H-imidazol-5(4H)-one
5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Oxo (ketone) H 4-Methylphenyl 2,3-dihydro-1H-imidazol-2-one

Key Observations :

  • Position 3 : The methyl group in the target compound is unique; analogues often lack substituents here or feature bulkier groups (e.g., indole in ).

Reactivity Insights :

  • The sulfanyl group in the target compound may exhibit higher nucleophilicity compared to methylthio or oxo derivatives, enabling selective functionalization .
  • Microwave-assisted synthesis (e.g., ) reduces reaction times compared to conventional methods.

Physicochemical and Structural Properties

  • The target compound’s simpler structure (molecular weight ~142 Da) may offer better solubility.
  • Crystallography : Structural validation using tools like SHELX and ORTEP-3 reveals that substituents at position 1 (e.g., chlorophenyl in ) influence crystal packing and stability.

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